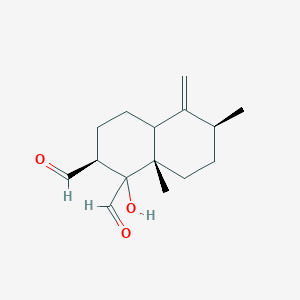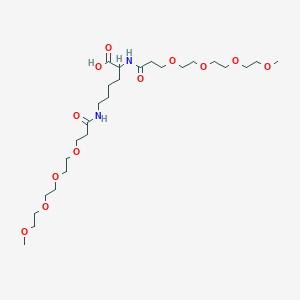
(R)-2,6-Bis-(m-PEG4)-amidohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,6-Bis-(m-PEG4)-amidohexanoic acid is a compound that features a hexanoic acid backbone with two m-PEG4 (methoxy polyethylene glycol) chains attached via amide linkages. This compound is known for its hydrophilic properties and is often used in various scientific and industrial applications due to its ability to enhance solubility and stability of other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,6-Bis-(m-PEG4)-amidohexanoic acid typically involves the following steps:
Activation of Hexanoic Acid: The hexanoic acid is first activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Coupling with m-PEG4: The activated hexanoic acid is then reacted with m-PEG4-amine in the presence of a base like triethylamine to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of ®-2,6-Bis-(m-PEG4)-amidohexanoic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of hexanoic acid are activated using industrial-scale reactors.
Continuous Coupling: The activated acid is continuously fed into a reactor containing m-PEG4-amine and a base, ensuring efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions
®-2,6-Bis-(m-PEG4)-amidohexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amides, while oxidation and reduction reactions can modify the functional groups on the hexanoic acid backbone .
Aplicaciones Científicas De Investigación
®-2,6-Bis-(m-PEG4)-amidohexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of specialized coatings and materials.
Mecanismo De Acción
The mechanism by which ®-2,6-Bis-(m-PEG4)-amidohexanoic acid exerts its effects is primarily through its ability to form stable amide bonds and enhance the solubility of other molecules. The m-PEG4 chains increase the hydrophilicity of the compound, allowing it to interact more effectively with aqueous environments. This property is particularly useful in drug delivery systems, where it helps to improve the bioavailability of hydrophobic drugs .
Comparación Con Compuestos Similares
Similar Compounds
m-PEG4-phosphonic acid: Another PEG-based compound used in the synthesis of PROTACs (proteolysis targeting chimeras).
m-PEG4-aldehyde: Used as a linker in bioconjugation reactions.
m-PEG4-amine: Contains an amino group and is used in the formation of amide bonds.
Uniqueness
®-2,6-Bis-(m-PEG4)-amidohexanoic acid is unique due to its dual m-PEG4 chains, which provide enhanced solubility and stability compared to other similar compounds. This makes it particularly valuable in applications requiring high solubility and stability, such as drug delivery and biomolecule modification .
Propiedades
Fórmula molecular |
C26H50N2O12 |
|---|---|
Peso molecular |
582.7 g/mol |
Nombre IUPAC |
2,6-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoylamino]hexanoic acid |
InChI |
InChI=1S/C26H50N2O12/c1-33-11-13-37-19-21-39-17-15-35-9-6-24(29)27-8-4-3-5-23(26(31)32)28-25(30)7-10-36-16-18-40-22-20-38-14-12-34-2/h23H,3-22H2,1-2H3,(H,27,29)(H,28,30)(H,31,32) |
Clave InChI |
VEMVVACPIWNZPA-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)CCOCCOCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303259.png)
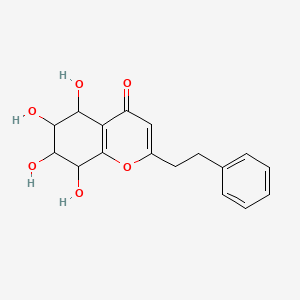
![2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12303277.png)
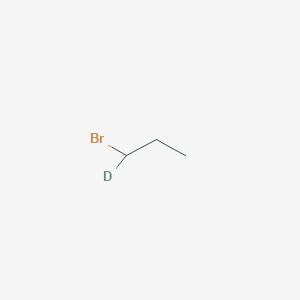

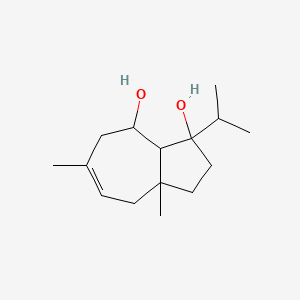
![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)
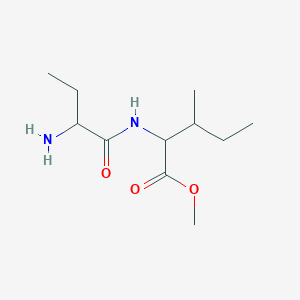
![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine](/img/structure/B12303316.png)
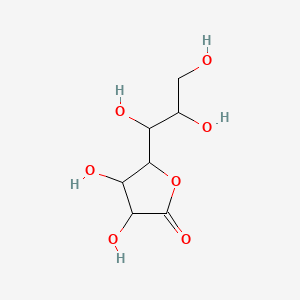
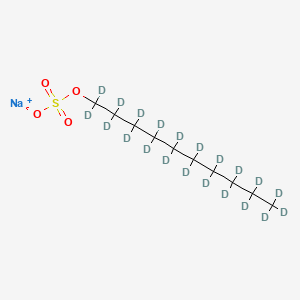
![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)
![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)
